Bromchlorbuterol hydrochloride

Catalog No.
S929785
CAS No.
78982-84-0
M.F
C12H19BrCl2N2O
M. Wt
358.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromchlorbuterol hydrochloride

CAS Number

78982-84-0

Product Name

Bromchlorbuterol hydrochloride

IUPAC Name

1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride

Molecular Formula

C12H19BrCl2N2O

Molecular Weight

358.10 g/mol

InChI

InChI=1S/C12H18BrClN2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H

InChI Key

OWADKUMVZPHSHB-UHFFFAOYSA-N

SMILES

C(CCl)C=C(O)Br.Cl

Synonyms

Bromoclenbuterol hydrochloride; 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O.Cl

Bromchlorbuterol hydrochloride is a β-adrenergic receptor agonist. It has been used as an analytical standard.

Bromchlorbuterol hydrochloride (CAS 78982-84-0) is a halogenated phenethanolamine derivative and a potent β2-adrenergic agonist. In analytical chemistry and procurement, it is primarily sourced as a high-purity reference material for food safety testing, veterinary toxicology, and anti-doping screening. Structurally, it features a mixed halogen substitution (one bromine and one chlorine atom) on the aromatic ring, distinguishing it from its dichloro analog, clenbuterol, and its dibromo analog, brombuterol . The hydrochloride salt form is specifically procured for its enhanced solubility in polar organic solvents and aqueous buffers, which is critical for preparing stable, reproducible calibration curves in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assays (ELISA) .

Procuring generic clenbuterol or structurally related β2-agonists as a proxy for bromchlorbuterol is analytically invalid. While these compounds share high structural homology and exhibit significant cross-reactivity in broad-spectrum immunoassays, they possess distinct exact masses, isotopic signatures, and retention times in high-resolution mass spectrometry . Using a clenbuterol standard to quantify bromchlorbuterol leads to severe quantification errors and false-negative compliance reporting. Furthermore, substituting the hydrochloride salt with the free base form introduces solubility inconsistencies during the preparation of concentrated stock solutions (e.g., 100 µg/mL in acetonitrile), requiring additional acidification steps that can alter mobile phase dynamics and degrade chromatographic resolution .

Immunoassay Cross-Reactivity and Specificity

In competitive enzyme immunoassays designed for clenbuterol detection, bromchlorbuterol exhibits significant but incomplete cross-reactivity. Data from commercial RIDASCREEN assays demonstrate that bromchlorbuterol binds at approximately 85% relative to the clenbuterol baseline [1]. This high cross-reactivity means screening tests will flag the compound, but precise quantification requires the exact bromchlorbuterol standard to correct for the 15% binding variance and prevent inaccurate residue reporting.

Evidence DimensionAntibody cross-reactivity in competitive ELISA
Target Compound DataBromchlorbuterol (~85% cross-reactivity)
Comparator Or BaselineClenbuterol (100% baseline)
Quantified Difference15% reduction in binding affinity compared to the target antigen
ConditionsStandardized competitive enzyme immunoassay for β2-agonists

Procurement of the exact standard is necessary to resolve presumptive positive ELISA screens and accurately quantify the specific residue mass.

Isotopic Signature and HRMS Differentiation

Bromchlorbuterol must be differentiated from clenbuterol in multiplexed UHPLC-Q-Orbitrap HRMS panels. Because bromchlorbuterol contains a mixed Br/Cl halogenation pattern (C12H18BrClN2O) rather than a Cl2 pattern, it yields a distinct precursor ion exact mass and a specific MS2 fragmentation isotopic cluster. This allows for baseline chromatographic and mass-to-charge separation, achieving limits of detection (LODs) in the ultra-trace range in complex meat matrices without isobaric interference from clenbuterol.

Evidence DimensionPrecursor ion mass and isotopic fragmentation
Target Compound DataBromchlorbuterol (Br/Cl isotopic cluster)
Comparator Or BaselineClenbuterol (Cl2 isotopic cluster)
Quantified DifferenceComplete m/z separation preventing isobaric overlap
ConditionsUHPLC-Q-Orbitrap HRMS in full MS/data-dependent MS2 mode

Enables unambiguous identification and quantification in multi-residue food safety panels, avoiding false positives caused by structural analogs.

Stock Solution Processability and Solvent Compatibility

For routine analytical workflows, the hydrochloride salt of bromchlorbuterol provides superior processability over the free base. The HCl salt is readily soluble in standard LC-MS diluents, allowing for the direct preparation of stable 100 µg/mL stock solutions in acetonitrile or methanol without the need for supplementary acidification. This highly reproducible solubility prevents standard precipitation during prolonged storage and ensures consistent matrix spiking.

Evidence DimensionDirect solubility in polar organic solvents (acetonitrile)
Target Compound DataBromchlorbuterol hydrochloride (readily yields stable 100 µg/mL solutions)
Comparator Or BaselineBromchlorbuterol free base (requires pH adjustment for complete dissolution)
Quantified DifferenceElimination of the acidification step during stock preparation
ConditionsPreparation of 100 µg/mL analytical reference standards in acetonitrile

Reduces preparation time and eliminates pH-induced chromatographic shifts, ensuring reliable calibration curves for high-throughput testing.

Multiplexed LC-MS/MS Food Safety Screening

Bromchlorbuterol hydrochloride is an essential reference standard for UHPLC-MS/MS and Q-Orbitrap HRMS panels used by regulatory and contract testing laboratories. It enables the accurate detection and quantification of illegal β2-agonist growth promoters in complex matrices such as pork, beef, and poultry down to ultra-trace limits (<0.1 µg/kg).

ELISA Kit Calibration and Validation

Diagnostic manufacturers and analytical labs use this standard to determine cross-reactivity profiles and establish precise cutoff values for competitive enzyme immunoassays. Its specific binding affinity data (e.g., 85% relative to clenbuterol) is critical for validating broad-spectrum screening kits [1].

Veterinary Anti-Doping and Forensic Toxicology

In veterinary sports and livestock monitoring, the compound serves as a definitive analytical marker. The stable hydrochloride salt ensures reproducible retention times and recovery rates during solid-phase extraction (SPE) and subsequent GC-MS or LC-MS confirmation of illicit repartitioning agents in urine or hair samples .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

356.00578 g/mol

Monoisotopic Mass

356.00578 g/mol

Heavy Atom Count

18

UNII

7R6SJR5LD9

Dates

Last modified: 08-15-2023

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